

Introduction: A Molecular Bridge for Advanced Materials

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1,2-Bis(methyldiethoxysilyl)ethane**

Cat. No.: **B106420**

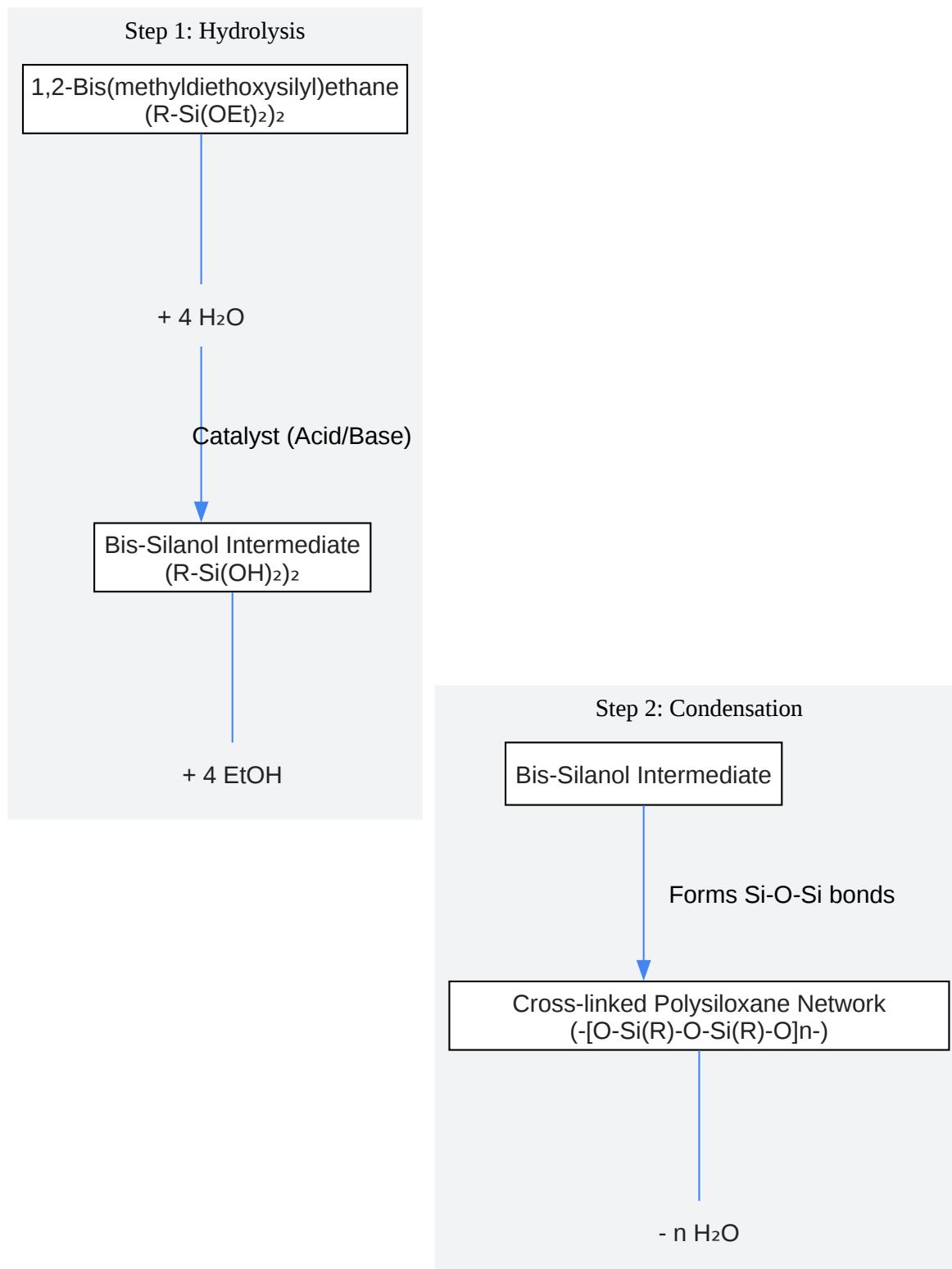
[Get Quote](#)

1,2-Bis(methyldiethoxysilyl)ethane is an organosilicon compound belonging to the class of dipodal silanes. Its unique molecular structure, featuring two silicon atoms bridged by a stable ethane linker and bearing reactive methyldiethoxy functional groups, makes it a highly versatile precursor and coupling agent in materials science. Unlike traditional monofunctional silanes, this dipodal structure allows for the formation of densely cross-linked, flexible, and hydrolytically stable networks. This guide provides a comprehensive overview of its chemical properties, reaction mechanisms, and key applications, offering a technical resource for researchers and professionals in drug development, materials science, and chemical engineering.

Physicochemical and Structural Properties

1,2-Bis(methyldiethoxysilyl)ethane is a transparent liquid whose properties are dictated by its distinct molecular architecture. The central ethane bridge provides flexibility, while the methyldiethoxysilyl groups at each end serve as reactive sites for hydrolysis and condensation. These characteristics are fundamental to its function in forming robust siloxane networks.

Property	Value	Source(s)
Molecular Weight	294.54 g/mol	[1] [2] [3]
Molecular Formula	C ₁₂ H ₃₀ O ₄ Si ₂	[1] [2] [4] [5]
IUPAC Name	2-[diethoxy(methyl)silyl]ethyl-diethoxy-methylsilane	[1]
CAS Registry Number	88736-80-5	[1] [3] [5]
Appearance	Transparent Liquid	[1] [2]
Density	~0.91 - 0.93 g/cm ³ at 20°C	[2] [6]
Boiling Point	79-80 °C at 1.5 Torr; 241.5 °C at 760 mmHg	[2] [6]
Flash Point	88.6 °C	[2]
Refractive Index	~1.417	[6]
Synonyms	4,7-Diethoxy-4,7-dimethyl-3,8-dioxa-4,7-disiladecane	[1] [2]


Core Chemistry: The Hydrolysis and Condensation Mechanism

The utility of **1,2-Bis(methyldiethoxysilyl)ethane** is almost entirely derived from its ability to undergo hydrolysis and condensation. This two-step process is the cornerstone of its application in forming coatings, modifying surfaces, and creating sol-gel materials.

- **Hydrolysis:** In the presence of water, typically under acidic or basic catalysis, the ethoxy groups (Si-O-CH₂CH₃) are cleaved, forming reactive silanol groups (Si-OH) and releasing ethanol as a byproduct.[\[4\]](#)[\[7\]](#) The presence of two silicon atoms means this process occurs at both ends of the molecule.
- **Condensation:** The newly formed silanol groups are highly reactive and will condense with other silanol groups (or with remaining ethoxy groups) to form stable siloxane bonds (Si-O-

Si). This process releases water or ethanol and builds a three-dimensional, cross-linked polymer network.

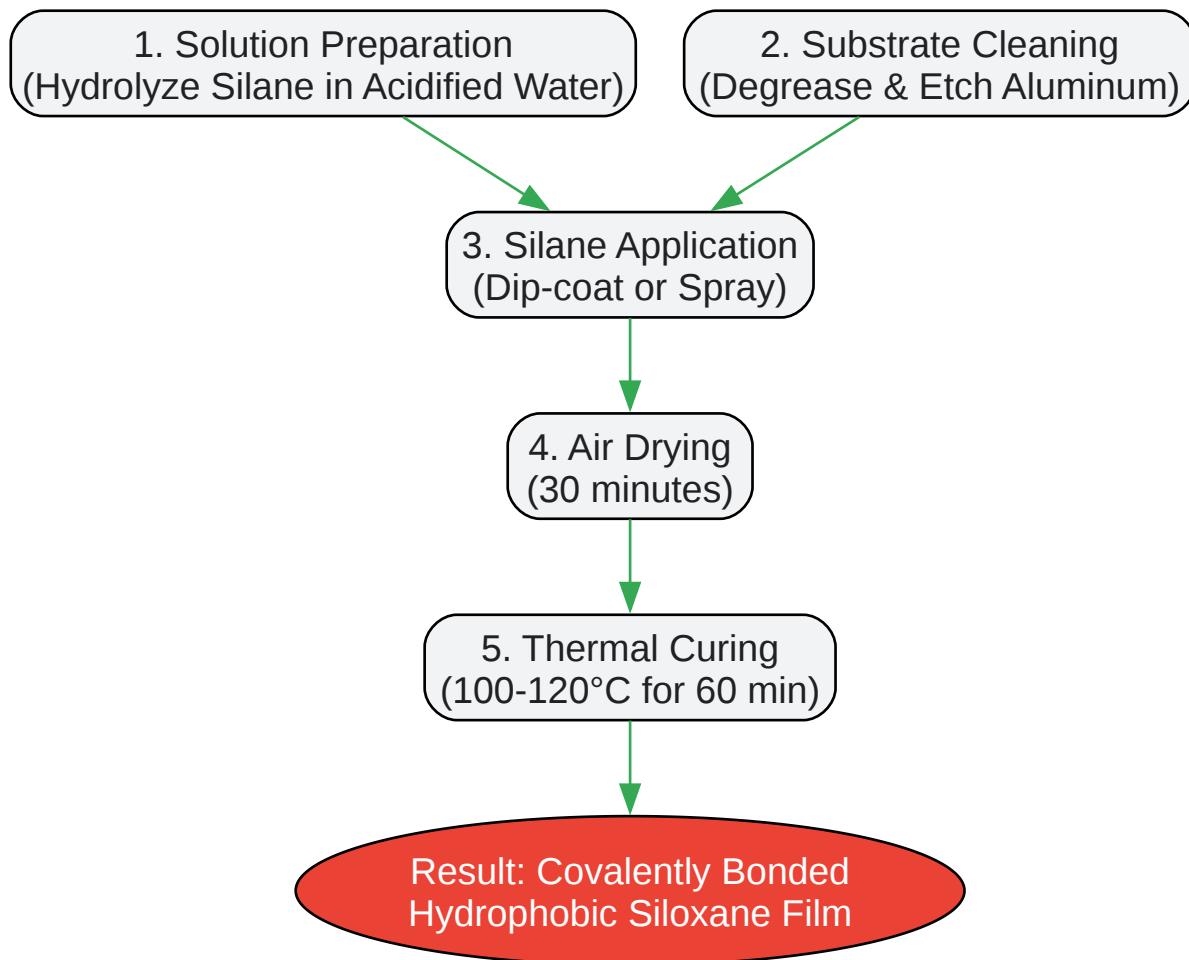
The kinetics of these reactions are critical and can be controlled by factors such as pH, water concentration, and the presence of catalysts, allowing for the tailoring of the final material's properties.[\[8\]](#)[\[9\]](#)

[Click to download full resolution via product page](#)

Caption: Hydrolysis of ethoxy groups to silanols, followed by condensation to form a stable siloxane network.

Key Applications and Experimental Protocols

The robust, flexible, and hydrophobic nature of the polysiloxane network derived from **1,2-Bis(methyldiethoxysilyl)ethane** makes it invaluable in several high-performance applications.


Application 1: Corrosion-Resistant Coatings and Adhesion Promoters

As a dipodal silane, it excels at creating a dense, water-repellent barrier on metal substrates, significantly enhancing corrosion resistance and serving as an excellent adhesion promoter for subsequent paint or coating layers.[10][11][12] The silanol groups formed during hydrolysis can form strong covalent bonds (M-O-Si) with metal oxides on the substrate surface, ensuring durable adhesion.[4]

This protocol describes the preparation of a water-based silane solution to prime an aluminum substrate.

- Solution Preparation (Hydrolysis):
 - In a beaker, combine 94 parts deionized water with 1 part acetic acid to lower the pH to approximately 4.0. This acidic environment catalyzes the hydrolysis reaction.
 - Slowly add 5 parts of **1,2-Bis(methyldiethoxysilyl)ethane** to the acidified water while stirring vigorously.
 - Continue stirring for 1-2 hours. This "aging" period allows for sufficient hydrolysis of the ethoxy groups into reactive silanols. The solution should remain clear.
- Substrate Preparation:
 - Degrease an aluminum panel by sonicating in acetone for 10 minutes, followed by rinsing with isopropanol.

- Chemically etch the surface by immersing it in a 5% NaOH solution for 2 minutes to remove the native oxide layer and create a fresh, reactive surface.
- Rinse thoroughly with deionized water and dry completely with a stream of nitrogen gas. A clean, active surface is critical for covalent bond formation.
- Silane Application:
 - Apply the hydrolyzed silane solution to the aluminum surface via dip-coating, spraying, or wiping. Ensure a uniform, thin layer.
 - Allow the treated substrate to air-dry for 30 minutes to permit initial condensation and solvent evaporation.
- Curing:
 - Transfer the coated substrate to an oven and cure at 100-120°C for 60 minutes. The heat accelerates the condensation of silanol groups, forming a dense, cross-linked, and covalently bonded siloxane film.

[Click to download full resolution via product page](#)

Caption: Workflow for applying a **1,2-Bis(methyldiethoxysilyl)ethane**-based primer to an aluminum substrate.

Application 2: Precursor for Flexible Aerogels and Xerogels

The ethane bridge in the molecule's backbone imparts flexibility to the resulting polysiloxane network. This makes it an ideal precursor for producing mechanically robust and hydrophobic aerogels, which are highly porous, low-density materials with excellent thermal insulation properties.^[4]

This protocol outlines a two-step acid/base catalyzed sol-gel process.

- Sol Formation (Acid Catalysis):

- In a sealed container, mix **1,2-Bis(methyldiethoxysilyl)ethane**, ethanol (as a co-solvent), and a 0.01 M HCl aqueous solution in a molar ratio of 1:4:4.
- Stir the mixture at room temperature for 24 hours. The acid catalyst promotes rapid hydrolysis over condensation, resulting in a stable sol of hydrolyzed silane monomers and small oligomers.

- Gelation (Base Catalysis):
 - Add a 1 M NH₄OH solution dropwise to the sol until the pH reaches 8-9. The base catalyst accelerates the condensation reactions, leading to rapid cross-linking.
 - Pour the mixture into a mold and seal it. Allow it to sit undisturbed at 50°C for 48-72 hours until a rigid gel (alcogel) forms.
- Aging and Solvent Exchange:
 - Submerge the alcogel in a bath of pure ethanol for 24 hours. This step strengthens the siloxane network and exchanges the water/catalyst-rich pore liquid with pure solvent.
- Drying (Supercritical Extraction):
 - Place the aged gel into a high-pressure vessel.
 - Displace the ethanol with liquid CO₂ over several hours.
 - Heat the vessel above the critical point of CO₂ (31.1°C, 1070 psi) to create a supercritical fluid.
 - Slowly vent the supercritical CO₂. This process removes the solvent without creating the surface tension that would cause the delicate pore structure to collapse, resulting in a highly porous aerogel.

Safety and Handling

As a reactive chemical, **1,2-Bis(methyldiethoxysilyl)ethane** requires careful handling.

- Hazards: It is classified as a combustible liquid and causes serious eye irritation.[7] Contact with skin may cause irritation.[7]
- Reactivity: The material is stable in sealed containers but will decompose slowly in the presence of moisture or moist air, liberating ethanol.[7]
- Hydrolysis Byproduct: The hydrolysis product is ethanol, which can have a narcotic effect (headache, drowsiness) upon overexposure through inhalation or absorption.[7] Ethanol is also classified as a carcinogen in alcoholic beverages by IARC.[4][7]
- Personal Protective Equipment (PPE): Always wear safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
- Fire Safety: Keep away from open flames, sparks, and heat. Use alcohol-resistant foam, carbon dioxide, dry chemical, or water spray for extinguishment.[7]

Conclusion

1,2-Bis(methyldiethoxysilyl)ethane stands out as a high-performance organosilane due to its dipodal structure, which confers enhanced durability, flexibility, and cross-linking density to the resulting materials. Its well-defined hydrolysis and condensation chemistry allows for precise control over the formation of siloxane networks, making it an essential building block for advanced applications ranging from corrosion-resistant coatings and adhesion promoters to flexible, low-density aerogels. A thorough understanding of its reaction mechanisms and handling requirements is crucial for leveraging its full potential in the development of next-generation materials.

References

- Smolecule. (2023, August 15). 1,2-Bis(methyldiethoxysilyl)ethylene.
- Alfa Chemistry. CAS 88736-80-5 **1,2-Bis(methyldiethoxysilyl)ethane**.
- NIST. **1,2-Bis(methyldiethoxysilyl)ethane**. NIST Chemistry WebBook.
- Cheméo. Chemical Properties of **1,2-Bis(methyldiethoxysilyl)ethane** (CAS 88736-80-5).
- Alfa Chemistry. CAS 18043-74-8 **1,2-Bis(Methyldiethoxysilyl)Ethane**.
- LookChem. **1,2-Bis(methyldiethoxysilyl)ethane**.
- ECHEMI. Buy **1,2-Bis(methyldiethoxysilyl)ethane** from HANGZHOU LEAP CHEM CO., LTD..

- Gelest, Inc. (2015, February 23). **1,2-BIS(METHYLDIETHOXYSILYL)ETHANE** Safety Data Sheet.
- Specialty Chemical. (2026, January 6). Bridging Materials: 1,2-Bis(triethoxysilyl)ethane as a Functional Silane.
- Díaz-Benito, B., Velasco, F., et al. (2010, October 20). Hydrolysis study of bis-1,2-(triethoxysilyl)ethane silane by NMR. *Colloids and Surfaces A: Physicochemical and Engineering Aspects*.
- CORE. (2010, January 1). Hydrolysis study of bis-1,2-(triethoxysilyl)ethane silane by NMR.
- ResearchGate. (2025, August 9). Hydrolysis study of bis-1,2-(triethoxysilyl)ethane silane by NMR.
- Scilit. Hydrolysis study of bis-1,2-(triethoxysilyl)ethane silane by NMR.
- Gelest, Inc. **1,2-BIS(TRIETHOXYSILYL)ETHANE**.
- ResearchGate. (2025, August 10). Silane solution stability and film morphology of water-based bis-1,2-(triethoxysilyl)ethane for thin-film deposition on aluminium.
- Organic Syntheses Procedure. (1R,6S,7S)-4-(tert-BUTYLDIMETHYLSILOXY)-6-(TRIMETHYLSILYL)BICYCLO[5.4.0]UNDEC-4-EN-2-ONE.
- PrepChem.com. Synthesis of 1,2-bis(triethoxysilyl)ethane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. lookchem.com [lookchem.com]
- 4. Buy 1,2-Bis(methyldiethoxysilyl)ethylene | 124279-15-8 [smolecule.com]
- 5. 1,2-Bis(methyldiethoxysilyl)ethane [webbook.nist.gov]
- 6. echemi.com [echemi.com]
- 7. gelest.com [gelest.com]
- 8. core.ac.uk [core.ac.uk]
- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbino.com]
- 11. 1,2-BIS(TRIETHOXYSILYL)ETHANE | [gelest.com]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Introduction: A Molecular Bridge for Advanced Materials]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b106420#1-2-bis-methyldiethoxysilyl-ethane-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com